Pharmadite Grade vs. Standard Grade DMT-dA(bz): Quantified Purity and Impurity Control
The DMT-dA(bz) Pharmadite® grade (≥99.5% purity) demonstrates a 0.5% absolute increase in reversed-phase HPLC purity and a comparable increase in 31P-NMR purity relative to the standard Proligo grade (≥99.0%) . Furthermore, the Pharmadite specification explicitly limits P(III) impurities (≤0.3% for standard Proligo versus ≤0.1% for Pharmadite) and includes quantitative limits for specific process-related impurities such as the cyanoethyl-H-phosphonate (≤0.3%) and phosphoramidate (≤0.3%) derivatives . These impurities are known coupling reaction interferents .
| Evidence Dimension | Purity specification (reversed phase HPLC) |
|---|---|
| Target Compound Data | ≥99.5% |
| Comparator Or Baseline | Standard Proligo DMT-dA(bz): ≥99.0% |
| Quantified Difference | ≥0.5% absolute increase |
| Conditions | Reversed-phase HPLC assay; product line specification comparison |
Why This Matters
This quantifiable purity advantage directly reduces the statistical probability of (n-1) and other deletion sequences in the final oligonucleotide product, which is critical for achieving the purity requirements of therapeutic oligonucleotides under ICH guidelines .
